molecular formula C16H19N3O3S B2925180 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide CAS No. 1170632-89-9

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide

Cat. No.: B2925180
CAS No.: 1170632-89-9
M. Wt: 333.41
InChI Key: UQSNHHUOSVBDNT-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide is a synthetic compound developed as part of a series of GIRK1/2 (G protein-gated inwardly-rectifying potassium) channel activators. Its core structure combines a pyrazole ring with a tetrahydrothiophene-1,1-dioxide moiety and a phenylacetamide side chain. Key attributes include:

  • Pharmacological Target: Selective activation of GIRK1/2 potassium channels, which are implicated in neurological disorders such as epilepsy and chronic pain .
  • Optimized Properties: Improved potency (EC₅₀ = 0.12 µM for lead compound 11a), human liver microsome (HLM) stability, and brain penetration (rat Kp = 1.2) .
  • Selectivity: Demonstrated selectivity over other potassium channels (e.g., Kv7.2, hERG) and CNS receptors (e.g., dopamine D2, serotonin 5-HT2B) .

Properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-12-9-15(17-16(20)10-13-5-3-2-4-6-13)19(18-12)14-7-8-23(21,22)11-14/h2-6,9,14H,7-8,10-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSNHHUOSVBDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=CC=C2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, molecular targets, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a pyrazole ring and a tetrahydrothiophene structure. Its molecular formula is C15H20N4O5SC_{15}H_{20}N_{4}O_{5}S, with a molecular weight of approximately 356.41 g/mol. The presence of multiple heterocycles suggests various potential applications in medicinal chemistry.

Potassium Channel Activation
One of the primary mechanisms by which this compound exerts its biological effects is through the activation of potassium channels, specifically the G-protein-coupled inwardly rectifying potassium (GIRK) channels (GIRK1/2). By binding to these channels, the compound facilitates potassium ion flow, leading to hyperpolarization of the cell membrane. This modulation of cellular excitability has implications for treating conditions such as cardiac arrhythmias and neurological disorders.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, pyrazole derivatives have been noted for their antibacterial and antifungal activities. Preliminary studies on related compounds have shown significant inhibition against various pathogens.

2. Insecticidal Activity

A series of benzamide derivatives containing pyrazole moieties demonstrated good insecticidal activity against pests such as Mythimna separate and Helicoverpa armigera. These findings suggest that this compound may possess similar insecticidal properties, warranting further investigation.

3. Antioxidant and Anti-inflammatory Properties

Molecular docking studies have indicated that pyrazole derivatives exhibit antioxidant and anti-inflammatory activities. These properties are crucial for developing therapeutic agents aimed at conditions characterized by oxidative stress and inflammation.

Case Studies and Research Findings

StudyFindings
Study on Pyrazole Derivatives The study found that several pyrazole compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans .
Insecticidal Bioassays Compounds structurally related to this compound showed up to 70% insecticidal activity at concentrations of 500 mg/L .
Molecular Docking Analysis Docking simulations revealed high binding affinities for certain targets associated with inflammation, suggesting potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Cores

The following compounds share the pyrazole scaffold but differ in substituents and biological activity:

Compound Name Molecular Formula Biological Target Potency (EC₅₀/IC₅₀) Key Features
Target Compound (N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide) C₁₇H₂₀N₃O₃S GIRK1/2 activator 0.12 µM High brain penetration (Kp = 1.2), HLM stability (t₁/₂ > 120 min)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O Not specified N/A Synthesized via EDCI/HOBt coupling; yield = 68%, mp = 133–135°C
N-(1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-yl)nicotinamide (5h) C₁₈H₁₇N₅O₂ Not specified N/A White solid, mp = 160–162°C; synthesized via NMI-MsCl coupling
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-isopropylbenzenesulfonamide C₁₇H₂₃N₃O₄S₂ Not specified N/A CAS 1170259-41-2; molecular weight = 397.5

Key Observations :

  • The target compound is distinguished by its GIRK1/2 specificity , whereas analogues like 3a and 5h lack reported channel selectivity.

GIRK1/2-Targeting Analogues

Compounds optimized for GIRK1/2 activation exhibit critical structural differences:

Compound Name Core Modification Potency (EC₅₀) Selectivity Pharmacokinetics
Lead Compound 11a (ether-based analogue) Ether-linked side chain 0.12 µM >100-fold selectivity over Kv7.2, hERG HLM t₁/₂ = 132 min; rat Kp = 1.2
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl]methanesulfonamide Methanesulfonamide substituent N/A N/A Predicted LogP = 1.52
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Chlorophenyl and cyano groups N/A N/A Synthesized via acyl chloride coupling

Key Observations :

  • Ether-linked derivatives (e.g., 11a) show superior brain penetration compared to sulfonamide variants, likely due to reduced polarity .
  • Chlorophenyl/cyano modifications (e.g., ) may enhance metabolic stability but lack potency data for GIRK1/2 .
ADME Profiles
  • The target compound and 11a exhibit prolonged HLM stability (t₁/₂ > 120 min), critical for oral bioavailability .

Q & A

What are the established synthetic pathways for N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide?

Level : Basic
Answer :
The synthesis typically involves multi-step organic reactions:

  • Pyrazole Core Formation : Cyclocondensation of hydrazines with β-keto esters or diketones under reflux conditions. For example, Khalil et al. (2012) utilized cyclization reactions to construct the pyrazole ring .
  • Functionalization : Sulfonation of the tetrahydrothiophene moiety (e.g., using H₂O₂/AcOH) to introduce the 1,1-dioxide group, followed by amidation with phenylacetyl chloride .
  • Key Conditions : Copper acetate catalysts for 1,3-dipolar cycloadditions and acetonitrile as a solvent for intermediate steps .

Which spectroscopic and analytical methods are critical for characterizing this compound?

Level : Basic
Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH stretches at ~3260–3300 cm⁻¹) .
  • NMR Analysis :
    • ¹H NMR : Aromatic protons (δ 7.20–8.40 ppm), methyl groups (δ 2.0–2.5 ppm), and NH signals (δ ~10.7–11.0 ppm) .
    • ¹³C NMR : Carbonyl carbons (δ ~165 ppm), pyrazole/thiophene carbons (δ ~120–150 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₇N₃O₃S: 331.39) .
  • TLC : Monitors reaction progress using hexane:ethyl acetate (8:2) .

How can computational chemistry enhance the synthesis and modification of this compound?

Level : Advanced
Answer :

  • Reaction Pathway Prediction : Quantum chemical calculations (e.g., DFT) model transition states and intermediates, optimizing conditions for cycloaddition or sulfonation steps .
  • Electronic Effects : Computational screening evaluates substituent impacts on reactivity (e.g., electron-withdrawing groups on pyrazole ring stability) .
  • ICReDD Framework : Integrates computational predictions with experimental validation, reducing trial-and-error (e.g., narrowing solvent/catalyst combinations) .

How should researchers address contradictory spectral data during structural validation?

Level : Advanced
Answer :

  • Signal Overlap : Use 2D NMR (COSY, HSQC) to resolve ambiguous peaks. For example, overlapping aromatic signals in ¹H NMR can be deconvoluted via HSQC .
  • Tautomerism : Analyze solvent-dependent shifts (e.g., DMSO vs. CDCl₃) and compare with literature (e.g., NH chemical shifts in Khalil et al. ).
  • Purity Assurance : Recrystallize intermediates (ethanol/water mixtures) or employ HPLC to eliminate impurities causing anomalous HRMS results .

What strategies improve yields in multi-step syntheses of this compound?

Level : Advanced
Answer :

  • Catalyst Optimization : Screen transition-metal catalysts (e.g., Cu(I) for azide-alkyne cycloadditions) .
  • Solvent Polarity : Use DMF or THF for nucleophilic steps and acetonitrile for cyclizations .
  • Temperature Control : Reflux for faster kinetics vs. RT for selectivity in sensitive steps .
  • Intermediate Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates high-purity precursors .

What methodologies are recommended for evaluating the biological activity of derivatives?

Level : Advanced
Answer :

  • In Vitro Assays :
    • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates .
    • Cytotoxicity : MTT assays on cell lines (e.g., IC₅₀ determination) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to target proteins (e.g., kinase ATP-binding pockets) .
  • SAR Studies : Modify substituents (e.g., methyl vs. nitro groups on phenylacetamide) to correlate structure with activity .

How can researchers design experiments to resolve discrepancies in reaction mechanisms reported across studies?

Level : Advanced
Answer :

  • Isotopic Labeling : Use ¹⁸O or deuterated reagents to track oxygen incorporation during sulfonation .
  • Kinetic Studies : Compare rate constants under varying conditions (e.g., pH, temperature) to identify rate-determining steps .
  • Cross-Study Validation : Replicate conflicting procedures (e.g., Khalil et al. vs. later syntheses ) with controlled variables.

What are the challenges in scaling up laboratory synthesis to pilot-scale production?

Level : Advanced
Answer :

  • Heat Transfer : Optimize stirring and cooling for exothermic steps (e.g., sulfonation) to prevent side reactions .
  • Solvent Recovery : Implement distillation or membrane separation for acetonitrile reuse .
  • Reactor Design : Use continuous-flow systems for hazardous intermediates (e.g., azides) to enhance safety .

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